molecular formula C24H25N3O3S B2568445 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 898407-71-1

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2568445
CAS No.: 898407-71-1
M. Wt: 435.54
InChI Key: PWOZLMSJFOUCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biogenic Amines in Oxidative Stress Reduction

  • The compound melatonin, related to indoleamine (similar to a part of the queried chemical structure), exhibits potent antioxidant properties, playing a significant role in reducing oxidative stress. This reduction is crucial as oxidative stress can lead to cellular damage. Melatonin and its metabolites, like N1-acetyl-N2-formyl-5-methoxykynuramine, have been documented to protect against molecular damage caused by reactive oxygen and nitrogen species. The compound's benefits extend to various organs and have shown protective effects in brain-related diseases such as Parkinson's and Alzheimer's (Reiter et al., 2008).

Pharmacological and Toxicological Aspects

Potential for Anxiolytic and Antidepressant Effects

  • Certain compounds structurally similar to the queried chemical, such as AR-A000002, have demonstrated potential as anxiolytic and antidepressant agents. These compounds function as serotonin (5-HT)1B antagonists, indicating a potential therapeutic utility for anxiety and affective disorders (Hudzik et al., 2003).

Investigating Hallucinogens and Psychoactive Substances

NBOMe: Pharmacology, Analytical Methods, and Toxicities

  • Compounds in the NBOMe class, which share structural features with the queried chemical, are potent hallucinogens and have been associated with severe intoxications and fatalities. These substances are known for their strong agonistic effects on the serotonin 5-HT2A receptor, raising concerns about public health due to their high potency and ease of synthesis (Kyriakou et al., 2015).

Therapeutic Applications and Drug Design

Utilization of Mu-Opioid Receptor Biased Agonists

  • Certain mu-opioid receptor agonists, structurally analogous to the queried compound, have been developed to provide analgesic benefits while minimizing adverse effects. Oliceridine, for instance, selectively activates specific signaling pathways to produce therapeutic effects with fewer side effects, indicating a potential direction for novel analgesic therapies (Urits et al., 2019).

Analytical Methods and Pharmacological Properties

Analytical Methods for Psychoactive Tryptamines

  • N,N-dialkylated tryptamine derivatives, bearing structural similarity to the queried chemical, have been the subject of analytical studies. These compounds can induce altered states of consciousness and are often analyzed using techniques like high-performance liquid chromatography and gas chromatography. The literature provides a comprehensive overview of detection and characterization methodologies for such compounds (Brandt & Martins, 2010).

Carcinogenicity and Public Health Concerns

Thiophene Analogues and Carcinogenicity

  • The thiophene analogues of certain carcinogens have been synthesized and evaluated, showing potential carcinogenicity in in vitro tests. These studies highlight the need for further research to understand the carcinogenic potential of such compounds in vivo, which might relate to the thiophene part of the queried chemical (Ashby et al., 1978).

Nitrogen Heterocycles in Drug Design

Nitrogen Heterocycles in U.S. FDA Approved Pharmaceuticals

  • Nitrogen heterocycles, a feature also present in the queried chemical, are prominent in pharmaceuticals, with a significant percentage of approved drugs containing them. A detailed analysis of the most commonly used nitrogen heterocycles provides insights into their substitution patterns, common cores, and rare structures, which is crucial for drug design and development (Vitaku, Smith, & Njardarson, 2014).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-16-9-10-21(30-2)18(14-16)26-24(29)23(28)25-15-20(22-8-5-13-31-22)27-12-11-17-6-3-4-7-19(17)27/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOZLMSJFOUCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.